4-Cyclobutyl-6-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine
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Overview
Description
4-Cyclobutyl-6-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrimidine core substituted with cyclobutyl and piperidinyl groups, which are further functionalized with a pyridinyl ether moiety. The unique structure of this compound makes it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclobutyl-6-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine typically involves multiple steps, starting from commercially available precursorsThe final step involves the etherification of the piperidinyl group with 2-methylpyridin-4-ol under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Cyclobutyl-6-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the piperidinyl or pyridinyl moieties.
Reduction: Reduction reactions can target the pyrimidine core or the cyclobutyl group.
Substitution: Nucleophilic substitution reactions can occur at the piperidinyl or pyridinyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidinyl group can lead to the formation of a piperidone derivative, while nucleophilic substitution at the pyridinyl group can yield various ether derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms.
Biology: It may serve as a ligand for studying protein-ligand interactions or as a probe for investigating biological pathways.
Medicine: The compound could be explored for its potential therapeutic properties, such as its ability to modulate specific biological targets.
Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-Cyclobutyl-6-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Cyclobutyl-6-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine include other pyrimidine derivatives with different substituents, such as:
- 4-Cyclobutyl-6-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine
- 4-Cyclobutyl-6-(4-{[(2-methylpyridin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the cyclobutyl group and the specific positioning of the pyridinyl ether moiety can lead to distinct interactions with molecular targets, setting it apart from other similar compounds.
Properties
IUPAC Name |
4-cyclobutyl-6-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-15-11-18(5-8-21-15)25-13-16-6-9-24(10-7-16)20-12-19(22-14-23-20)17-3-2-4-17/h5,8,11-12,14,16-17H,2-4,6-7,9-10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBMKYPMSUEGNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCN(CC2)C3=NC=NC(=C3)C4CCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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